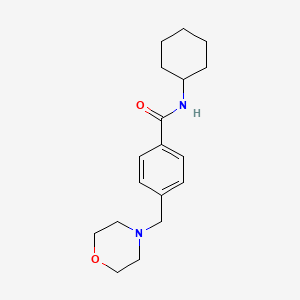

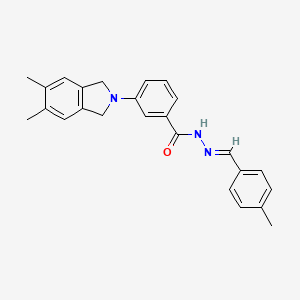

N-cyclohexyl-4-(4-morpholinylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-4-(4-morpholinylmethyl)benzamide involves complex organic reactions, including cyclization and condensation processes. For instance, the acid-catalyzed cyclization of N-styrylformamides leads to the formation of octahydroisoquinolines, which can undergo further transformations to yield compounds with benzamide structures (Meuzelaar et al., 1998). Similarly, the condensation of cyclopropane-1-carboxylic acid with morpholino-indazol-3-amine has been shown to produce molecules with significant biological activity (Lu et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a variety of configurations and crystalline forms. For instance, N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives exhibit distinct crystal structures, indicative of the complex spatial arrangements possible within this class of compounds (Ozer et al., 2009).

Chemical Reactions and Properties

Benzamide derivatives, including those similar to this compound, participate in a range of chemical reactions, highlighting their versatile chemical properties. These reactions include electrophilic selenium-induced cyclizations and oxidative acylations, which are crucial for the synthesis of complex organic molecules (Pedrosa et al., 2006), (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are integral to understanding their behavior in various environments and applications. The crystal structure analyses of these compounds reveal detailed information about their stability and reactivity (Katritzky et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on their synthesis, structure-activity relationships, and interactions with biological molecules provide insights into their chemical behavior and potential uses in different scientific fields (Wajid et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(Morpholinothiocarbonyl) benzamide, exhibit significant antifungal activity. These compounds are effective against major pathogens responsible for important plant diseases, demonstrating their potential in agricultural and botanical research (Zhou Weiqun et al., 2005).

Anticonvulsant Properties

Enaminones synthesized from cyclic beta-dicarbonyl precursors, including those condensed with morpholine, have shown potent anticonvulsant activity. This property is significant in the development of new treatments for neurological disorders (I. Edafiogho et al., 1992).

Radiolabelling for Imaging

4-Iodo- N -(2-morpholinoethyl)benzamide is a new benzamide analogue of moclobemide, which has been synthesized and radiolabelled for potential use in medical imaging. This application can be crucial in diagnostic procedures (C. Tsopelas, 1999).

Catalysis in Chemical Synthesis

Mn(I)-PNP pincer catalyzed sequential one-pot homogeneous CO2 hydrogenation to CH3OH, using amines including morpholine, represents an innovative approach in the field of green chemistry. This research is pivotal for sustainable chemical synthesis (Sayan Kar et al., 2017).

Development of Biodegradable Materials

Research on Morpholine-2,5-dione derivatives, including those with benzyl-protected carboxylic acid and benzyloxycarbonyl-protected amine, contributes to the synthesis of biodegradable polyesteramides. Such materials are essential in advancing eco-friendly polymer technology (P. J. I. Veld et al., 1992).

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(19-17-4-2-1-3-5-17)16-8-6-15(7-9-16)14-20-10-12-22-13-11-20/h6-9,17H,1-5,10-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSMXLACOKDEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)

![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)